molecular formula C13H18ClFN2O B2366752 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 865660-68-0

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2366752
CAS No.: 865660-68-0
M. Wt: 272.75
InChI Key: CTBSHSUWCHXCTL-UHFFFAOYSA-N
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Description

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

Mechanism of Action

While the exact mechanism of action of this compound is not explicitly mentioned, it is suggested that it may have potential antifungal properties . Further studies are needed to fully understand its mechanism of action.

Future Directions

The future directions for the study of this compound could include further exploration of its potential antifungal properties, as well as a more detailed investigation into its synthesis process, mechanism of action, physical and chemical properties, and safety profile . Further studies could also explore potential applications in other areas, such as medicine or agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated and continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chloro group and a fluorophenyl group attached to the piperazine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c14-9-11(18)10-16-5-7-17(8-6-16)13-4-2-1-3-12(13)15/h1-4,11,18H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSHSUWCHXCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCl)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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